Receptor Pharmacology: PAMP-20 Shows 11.5-Fold Higher Potency for MRGPRX2 vs. ACKR3, Opposite to PAMP-12 Profile
PAMP-20 (Proadrenomedullin 1-20, human) and its truncated analog PAMP-12 exhibit inverse receptor selectivity profiles. PAMP-20 activates MRGPRX2 with an EC50 of 251 nM [1]. In head-to-head comparison, PAMP-12 showed 8.5-fold higher potency toward ACKR3 (EC50 = 29.5 nM) than PAMP-20 (EC50 = 251 nM for ACKR3) [2]. This receptor bias dictates that PAMP-20 should be selected for MRGPRX2-focused studies, while PAMP-12 is the appropriate tool for ACKR3/CXCR7 investigations.
| Evidence Dimension | Receptor agonist potency |
|---|---|
| Target Compound Data | MRGPRX2 EC50 = 251 nM; ACKR3 EC50 = 251 nM |
| Comparator Or Baseline | PAMP-12: MRGPRX2 activity lower extent; ACKR3 EC50 = 29.5 nM |
| Quantified Difference | PAMP-12 is 8.5-fold more potent than PAMP-20 at ACKR3; PAMP-20 is more potent at MRGPRX2 |
| Conditions | β-arrestin recruitment assay in cells expressing human receptors |
Why This Matters
Experimental design requiring specific MRGPRX2 activation versus ACKR3 scavenger receptor modulation must use PAMP-20 to avoid confounding off-target signaling.
- [1] Kamohara M, Matsuo A, Takasaki J, et al. Identification of MrgX2 as a human G-protein-coupled receptor for proadrenomedullin N-terminal peptides. Biochem Biophys Res Commun. 2005 May 20;330(4):1146-52. doi: 10.1016/j.bbrc.2005.03.105. View Source
- [2] Meyrath M, Palmer CB, Reynders N, et al. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7. ACS Pharmacol Transl Sci. 2021 Mar 22;4(2):813-823. doi: 10.1021/acsptsci.1c00006. View Source
